(E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate
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Overview
Description
(E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Vinylation and Cyano Group Introduction: The vinyl group and cyano group can be introduced through a Knoevenagel condensation reaction, where the thiazole derivative reacts with a cyanoacetic ester in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group or other substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
(E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.
Mechanism of Action
The mechanism of action of (E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit specific kinases or interact with nuclear receptors.
Pathways Involved: The compound can influence various signaling pathways, such as the MAPK/ERK pathway, NF-κB pathway, and apoptotic pathways, leading to changes in cellular functions and gene expression.
Comparison with Similar Compounds
Similar Compounds
(E)-methyl 4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)benzoate: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
(E)-methyl 4-(2-cyano-2-(4-(4-chlorophenyl)thiazol-2-yl)vinyl)benzoate: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and interactions with molecular targets.
(E)-methyl 4-(2-cyano-2-(4-(4-methylphenyl)thiazol-2-yl)vinyl)benzoate: Contains a methyl group instead of fluorine, affecting its hydrophobicity and binding affinity.
Uniqueness
(E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, binding affinity, and selectivity for specific molecular targets. The fluorine atom also influences the compound’s electronic properties, making it suitable for applications in materials science and organic electronics.
Properties
IUPAC Name |
methyl 4-[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c1-25-20(24)15-4-2-13(3-5-15)10-16(11-22)19-23-18(12-26-19)14-6-8-17(21)9-7-14/h2-10,12H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYCHKSABREIGK-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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